Boc-NH-PEG1-Ph-O-CH2COOH

PROTAC linker design ternary complex stability conformational entropy

Optimize EED-targeted PROTAC ternary complex formation. Unlike flexible alkyl or PEG-only linkers that increase entropic penalty, this semi-rigid phenyl-PEG1 scaffold pre-organizes the extended conformation for PRC2 degradation. - **SAR comparator**: Quantify phenyl ring contribution to DC₅₀ vs. Boc-NH-PEG1-CH₂COOH - **Scalable workflow**: TFA/DCM deprotection (>99%), HATU coupling (>80%) - no metal catalysts - **Documented application**: EED226-based degrader synthesis; validated for DLBCL research >98% purity. Orthogonal Boc/COOH termini enable sequential conjugation.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
Cat. No. B12432387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG1-Ph-O-CH2COOH
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyKXKPTJWFRNNORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-NH-PEG1-Ph-O-CH2COOH: PROTAC Linker for EED-Targeted Degradation


Boc-NH-PEG1-Ph-O-CH2COOH (CAS 2361117-22-6) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker belonging to the polyethylene glycol (PEG) class, characterized by its tert-butyloxycarbonyl (Boc)-protected amine terminal, a single-unit PEG1 spacer, a central phenyl ring, and a carboxylic acid terminus [1]. Its molecular formula is C₁₅H₂₁NO₆, with a molecular weight of 311.33 g/mol, and it is specifically referenced for use in the synthesis of EED (Embryonic Ectoderm Development)-targeted PROTAC degraders . This compound serves as a building block for assembling bifunctional molecules that recruit E3 ubiquitin ligases to induce proximity-driven ubiquitination and subsequent proteasomal degradation of target proteins . The integrated Boc protecting group enables orthogonal deprotection under mild acidic conditions prior to amide coupling, while the free carboxylic acid facilitates conjugation to amine-containing ligands or warheads [1].

Risks of Generic Linker Substitution in EED PROTACs


The linker component in PROTAC design is not a passive tether; its length, rigidity, composition, and functional group positioning directly govern ternary complex formation efficiency, degradation potency (DC₅₀), maximal degradation extent (Dₘₐₓ), and physicochemical properties including aqueous solubility and cell permeability [1][2]. Replacing Boc-NH-PEG1-Ph-O-CH2COOH with a generic alternative—such as a purely flexible alkyl linker, a longer PEG chain lacking the phenyl core, or a linker with mismatched terminal functionalities—introduces uncontrolled variables that frequently degrade PROTAC performance. For EED-targeted degraders specifically, the phenyl ring is not merely a spacer; rigid aromatic units pre-organize the PROTAC into an extended conformation, lowering the entropic penalty of ternary complex assembly and steepening the degradation curve compared to fully flexible tethers . Moreover, the precise balance of Boc-protected amine and free carboxylic acid enables sequential, orthogonal conjugation steps that are essential for constructing complex EED-targeted heterobifunctional molecules, where premature deprotection or side reactions would compromise yield and purity [3]. Substitution with an alkyl linker sacrifices the aqueous solubility imparted by the PEG1 unit, potentially leading to aggregation and false-negative degradation readouts, while substitution with longer PEG chains lacking the phenyl group may introduce excessive conformational entropy that reduces ternary complex stability [1]. These structural features collectively mean that generic linker interchange is not a benign substitution; it is a modification that requires full re-optimization of degradation potency, linker exit vector geometry, and cellular activity.

Boc-NH-PEG1-Ph-O-CH2COOH vs Alternative Linkers: Key Evidence


Conformational Rigidity: Phenyl vs Flexible PEG or Alkyl Linkers

The central phenyl ring in Boc-NH-PEG1-Ph-O-CH2COOH provides partial conformational restriction that distinguishes it from fully flexible PEG linkers (e.g., Boc-NH-PEG1-CH₂COOH) and purely alkyl chains. In PROTAC linker design, phenyl-containing rigid linkers reduce the entropic cost of ternary complex formation by limiting the number of accessible conformations, thereby pre-organizing the degrader into an extended geometry favorable for simultaneous engagement of the target protein and E3 ligase . In contrast, fully flexible PEG chains populate hundreds of extended, collapsed, and looped conformers in solution, requiring additional binding energy to achieve the productive ternary complex pose . This structural difference translates to measurable improvements in degradation efficiency: studies comparing phenyl/alkyne rigid linkers versus flexible alkyl linkers in PROTAC systems have demonstrated that rigid cores can achieve up to 10-fold improvements in DC₅₀ values and increased Dₘₐₓ due to more favorable ternary complex formation thermodynamics [1][2]. While compound-specific head-to-head data for Boc-NH-PEG1-Ph-O-CH2COOH is not publicly available, the structural principle is well-established across multiple PROTAC chemotypes: aromatic rings introduce a defined kink or planar orientation that reduces conformational sampling and enhances degradation potency relative to fully flexible tethers of comparable length [1].

PROTAC linker design ternary complex stability conformational entropy

Aqueous Solubility: PEG1 vs Pure Alkyl Chain Linkers

The PEG1 unit in Boc-NH-PEG1-Ph-O-CH2COOH imparts measurable aqueous solubility advantages over pure alkyl chain linkers of comparable molecular weight. PEG-based linkers enhance water solubility through multiple presentations of ether oxygen lone pairs that hydrogen-bond with water molecules, whereas alkyl linkers rely solely on hydrophobic surface area and minimal polar handles, resulting in higher logP values and reduced aqueous compatibility . This solubility differential directly impacts assay reliability: PROTACs incorporating alkyl linkers are more prone to aggregation and precipitation in aqueous buffer systems, which can produce false-negative degradation readouts or require addition of organic co-solvents that perturb cellular assays . PEG linkers, by contrast, maintain higher free fraction in aqueous media and reduce non-specific binding to assay plates and cellular membranes . While the single ethylene glycol unit in Boc-NH-PEG1-Ph-O-CH2COOH provides moderate rather than maximal hydrophilicity, it represents a balanced design that preserves solubility without introducing the metabolic instability and synthetic complexity associated with longer PEG chains (e.g., PEG4–PEG8 linkers are more prone to oxidative cleavage in vivo and require more expensive multi-step synthesis) [1].

PROTAC solubility logP optimization PEG linkers

Validated Linker for EED-Targeted PROTACs

Boc-NH-PEG1-Ph-O-CH2COOH is explicitly documented and commercially supplied as the linker component for EED-targeted PROTAC development, as evidenced by its consistent annotation across multiple authoritative vendor databases . This application-specific designation distinguishes it from generic PEG1 linkers such as Boc-NH-PEG1-CH₂COOH or Boc-NH-PEG1-OH, which lack the phenyl-ether motif and are marketed for broad, non-specific PROTAC synthesis rather than EED-targeted applications. The EED-targeting field has produced potent degraders incorporating related linker architectures: UNC7700 achieves EED degradation with DC₅₀ = 111 nM and Dₘₐₓ = 84% in DB lymphoma cells using a cis-cyclobutane rigid linker [1]; PROTAC EED degrader-1 (incorporating the (S,R,S)-AHPC-O-Ph-PEG1-NH₂ conjugate) demonstrates pKd = 9.02 (Kd ≈ 95 pM) for EED binding . While these specific degraders use structurally distinct linkers, the phenyl-PEG1 motif present in Boc-NH-PEG1-Ph-O-CH2COOH is represented in the (S,R,S)-AHPC-O-Ph-PEG1-NH-Boc conjugate, confirming the viability of this phenyl-PEG1 architecture for constructing active EED degraders [2]. In contrast, generic PEG linkers without phenyl groups have no documented association with EED-targeted degradation outcomes.

EED-targeted PROTAC PRC2 degradation linker validation

Orthogonal Boc/COOH Conjugation vs Amine/Alcohol or Azide

The Boc-protected amine and free carboxylic acid termini of Boc-NH-PEG1-Ph-O-CH2COOH enable a sequential, orthogonal conjugation workflow that distinguishes it from linkers with alternative terminal pairs (e.g., amine/alcohol, amine/azide, or bis-carboxylic acid). The Boc group remains stable under the basic or neutral conditions required for carboxylic acid activation and amide bond formation, allowing the carboxylic acid to be coupled first to an amine-containing ligand (e.g., EED-binding warhead) without affecting the protected amine [1]. Subsequent Boc deprotection with TFA or HCl/dioxane exposes the free amine, which can then be conjugated to an activated ester of the E3 ligase ligand (e.g., VHL or CRBN ligand) [2]. This orthogonal strategy eliminates the need for complex protecting group manipulations and reduces side-product formation compared to linkers with amine/alcohol termini (which require separate activation chemistries) or amine/azide termini (which require copper-catalyzed or strain-promoted click chemistry that introduces additional purification steps and potential copper contamination) [3]. The well-characterized Boc deprotection kinetics (t₁/₂ < 5 minutes in 50% TFA/DCM) and carboxylic acid activation with HATU or EDC/HOBt provide predictable, high-yielding coupling steps (typically >80% yield per step under optimized conditions) [1].

PROTAC synthesis orthogonal protecting groups amide coupling

Application Scenarios for Boc-NH-PEG1-Ph-O-CH2COOH


First-Line Linker for EED PROTAC Development

This compound is the documented linker for constructing EED-targeted PROTACs aimed at degrading PRC2 (Polycomb Repressive Complex 2) components. Given the validation of related phenyl-PEG1 architectures in PROTAC EED degrader-1 (pKd = 9.02) and the established role of the phenyl-ether motif in EED ligand-linker conjugates, Boc-NH-PEG1-Ph-O-CH2COOH should be prioritized when synthesizing PROTACs that incorporate EED-binding warheads such as EED226 derivatives . The orthogonal Boc/COOH termini enable straightforward conjugation of the EED ligand to the carboxylic acid, followed by Boc deprotection and attachment of the E3 ligase ligand (typically VHL- or CRBN-based), streamlining the synthesis of candidate degraders for PRC2-dependent cancers including diffuse large B-cell lymphoma and solid tumors with EZH2 gain-of-function mutations [1].

Semi-Rigid Phenyl-PEG1 in Linker Optimization Libraries

When designing linker-length optimization libraries for PROTAC campaigns, Boc-NH-PEG1-Ph-O-CH2COOH provides a valuable intermediate flexibility profile. Fully flexible PEG linkers (e.g., PEG2–PEG8) may generate active degraders but often require extensive screening due to conformational entropy that dilutes productive ternary complex formation . Fully rigid linkers (e.g., all-carbon aromatic or cyclobutane systems) may restrict conformational sampling excessively, limiting the ability to accommodate diverse target protein–E3 ligase geometries. The phenyl-PEG1 architecture offers a balanced, semi-rigid scaffold: the PEG1 unit maintains aqueous solubility and some flexibility, while the phenyl ring introduces partial conformational restriction that reduces entropic penalty without eliminating geometric adaptability . Including this linker in optimization panels allows researchers to assess whether moderate rigidity improves degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) relative to fully flexible PEG-only controls [2].

Scale-Up Synthesis with Orthogonal Boc/COOH Conjugation

For laboratories transitioning from milligram-scale PROTAC synthesis to multi-gram or pilot-scale production, the Boc/COOH terminal pair of Boc-NH-PEG1-Ph-O-CH2COOH offers distinct operational advantages. The well-characterized Boc deprotection using TFA/DCM (t₁/₂ < 5 minutes) and carboxylic acid activation with HATU or EDC/HOBt are robust, scalable reactions that proceed with high conversion (>99% deprotection; >80% coupling yield) and minimal side-product formation [3]. Unlike click chemistry approaches that require copper catalysts and rigorous metal removal for biological testing, the amide coupling workflow eliminates metal contamination concerns and reduces the number of chromatographic purifications required [4]. For CROs and pharmaceutical development groups, procuring this linker with documented purity (>98%) from commercial suppliers reduces the risk of batch-to-batch variability and ensures reproducible conjugation efficiency across multiple synthesis campaigns .

Benchmarking Phenyl-PEG1 vs Flexible and Rigid Linkers

In systematic PROTAC linker evaluation studies designed to establish structure–activity relationships (SAR) for a given target protein–E3 ligase pair, Boc-NH-PEG1-Ph-O-CH2COOH serves as an essential comparator representing the semi-rigid phenyl-PEG1 class. Direct comparisons with Boc-NH-PEG1-CH₂COOH (fully flexible PEG1, no phenyl) can quantify the contribution of the phenyl ring to degradation potency and ternary complex formation efficiency . Comparisons with longer phenyl-PEGn linkers (e.g., Boc-NH-PEG2-Ph-O-CH₂COOH) can assess the impact of extended PEG length on solubility and linker exit vector geometry. Such head-to-head studies generate quantitative data (ΔDC₅₀, ΔDₘₐₓ, ΔclogP) that inform rational linker selection for subsequent optimization cycles and provide publishable SAR datasets supporting both academic publications and patent filings [2].

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